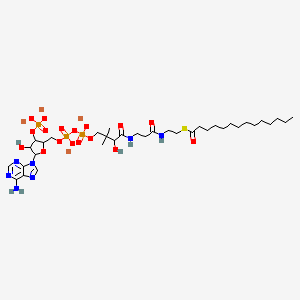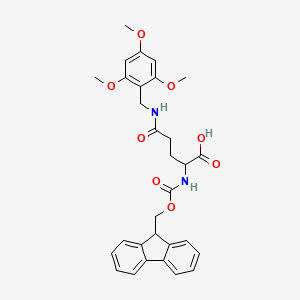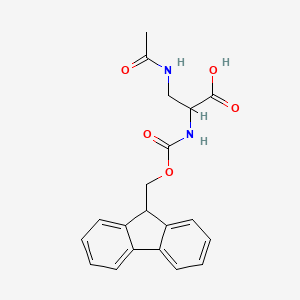![molecular formula C18H18BrN5O2 B13394740 6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine CAS No. 727977-36-8](/img/structure/B13394740.png)
6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a bromine atom, a nitrophenyl group, and a piperazine moiety, contributes to its potential as a versatile molecule in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the following steps :
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine scaffold.
Bromination: The imidazo[1,2-a]pyridine core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Nitration: The brominated compound undergoes nitration to introduce the nitrophenyl group. This can be achieved using a mixture of concentrated nitric and sulfuric acids.
Piperazine Substitution: Finally, the nitrophenyl-brominated imidazo[1,2-a]pyridine is reacted with piperazine to introduce the piperazin-1-ylmethyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of environmentally benign solvents and catalysts .
Analyse Chemischer Reaktionen
6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen gas, resulting in the formation of an amino group.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine has several scientific research applications :
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, particularly against breast cancer cells. It has shown promising results in inhibiting the proliferation of cancer cells.
Antiviral and Antibacterial Research: Due to its imidazo[1,2-a]pyridine core, the compound is studied for its antiviral and antibacterial properties.
Industrial Applications: The compound’s unique chemical properties make it a candidate for various industrial applications, including the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways . For example, in cancer research, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives :
Zolpidem: A well-known sedative-hypnotic drug that also contains the imidazo[1,2-a]pyridine core.
Alpidem: An anxiolytic agent with a similar core structure.
Minodronic Acid: An anti-osteoporosis drug that includes the imidazo[1,2-a]pyridine scaffold.
Eigenschaften
CAS-Nummer |
727977-36-8 |
|---|---|
Molekularformel |
C18H18BrN5O2 |
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
6-bromo-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C18H18BrN5O2/c19-14-3-6-17-21-18(13-1-4-15(5-2-13)24(25)26)16(23(17)11-14)12-22-9-7-20-8-10-22/h1-6,11,20H,7-10,12H2 |
InChI-Schlüssel |
RDIANWJOZGUWBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=C(N=C3N2C=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[({[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[6-(methylamino)-9H-purin-9-yl]oxolan-3-yl]oxy}[bis(propan-2-yl)amino]phosphanyl)oxy]propanenitrile](/img/structure/B13394658.png)
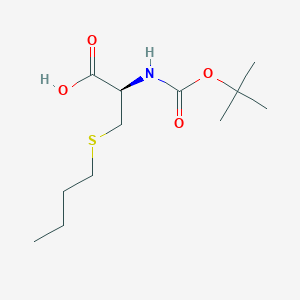
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394684.png)
![(3R,4S,5S,6R)-2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394690.png)
![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate](/img/structure/B13394700.png)
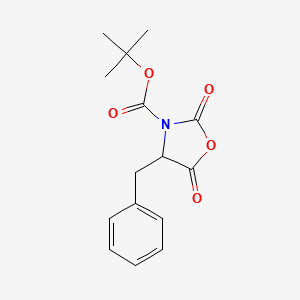
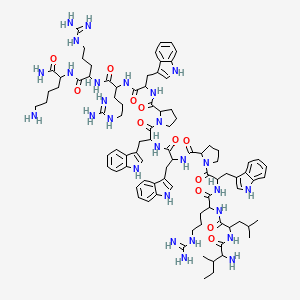
![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid](/img/structure/B13394709.png)

![N-{1-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B13394727.png)
